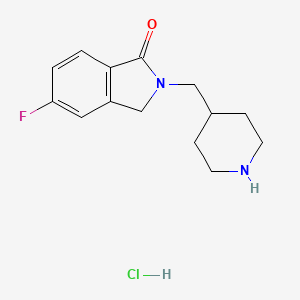

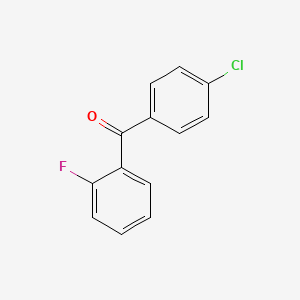

2-氟-4'-氯苯甲酮

描述

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves nucleophilic substitution reactions. For instance, the synthesis of 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide is achieved through a nucleophilic labeling method starting from [18F]fluoride, followed by deprotection . This suggests that similar methods could potentially be applied to synthesize 2-Fluoro-4'-chlorobenzophenone, although the specific details would depend on the starting materials and the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of fluorinated phenols, such as 2-fluorophenol, has been studied using techniques like gas-phase electron diffraction, which indicates the possibility of intramolecular hydrogen bonding in ortho-substituted compounds . This information can be extrapolated to suggest that 2-Fluoro-4'-chlorobenzophenone may also exhibit intramolecular interactions that influence its molecular geometry and reactivity.

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo various chemical reactions. For example, the electrophilic amination of 4-fluorophenol with diazenes leads to the complete removal of the fluorine atom . This indicates that the fluorine atom in 2-Fluoro-4'-chlorobenzophenone could also be reactive under certain conditions. Additionally, the photolysis of substituted phenols can result in the formation of radical species and the dissociation of certain bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine and other substituents. For instance, soluble fluoro-polyimides derived from fluorinated aromatic diamines exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . These properties suggest that 2-Fluoro-4'-chlorobenzophenone may also display similar stability characteristics due to the presence of fluorine and chlorine substituents.

科学研究应用

高性能聚合物开发

2-氟-4'-氯苯甲酮用于合成高性能聚合物。例如,肖等人(2003 年)描述了氟代酞嗪酮单体及其聚合物的合成,重点介绍了它们由于优异的溶解性和热性能而在工程塑料和膜材料中的潜力 (肖等人,2003 年)。

分子间相互作用研究

舒克拉等人(2014 年)的研究涉及生物活性 1,2,4-三唑衍生物(包括氟衍生物)的合成,以研究不同的分子间相互作用。这项研究有助于了解各种化合物中的分子相互作用 (舒克拉等人,2014 年)。

环境污染研究

特隆特和桑德斯(2007 年)使用 2,4-二氯苯酚的氟代类似物来研究卤代苯酚在植物中的归宿,利用 19F NMR 研究水生植物系统中的污染物积累和转化 (特隆特和桑德斯,2007 年)。

酸行为和电导率研究

斯里瓦斯塔瓦和穆克吉(1983 年)探讨了酸(包括氟代化合物)在碳酸丙烯酯中的行为,有助于了解不同溶剂中的酸碱平衡和电导率 (斯里瓦斯塔瓦和穆克吉,1983 年)。

液晶研究

格雷和凯利(1981 年)报道了使用不同取代基(包括氟化合物)合成具有大向列相范围的低熔点酯,推进了液晶研究领域 (格雷和凯利,1981 年)。

厌氧转化研究

根特纳等人(1989 年)对苯酚厌氧转化为苯甲酸酯的研究使用了异构氟苯酚作为类似物,提供了对参与该转化过程的生化途径的见解 (根特纳、汤森和查普曼,1989 年)。

光谱和量子化学研究

申等人(1998 年)在光谱研究中利用了 2-氟苯酚,结合实验和量子化学方法来了解卤代苯酚中的分子行为和相互作用 (申、韩、郑和夏,1998 年)。

安全和危害

未来方向

The future directions for research on 2-Fluoro-4’-chlorobenzophenone could involve further exploration of its photochemical properties and potential applications. Given the reactivity of benzophenones under UV light, there may be potential for use in photopolymerization processes or as photoinitiators .

属性

IUPAC Name |

(4-chlorophenyl)-(2-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWKFJLPMWWZJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-morpholinopropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3016828.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3016832.png)

![6-[5-(4-Methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B3016839.png)

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B3016844.png)